Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate
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Overview
Description
Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate, often involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or at the carboxylate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated indole derivatives.
Scientific Research Applications
Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate has various applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications . The compound’s effects are mediated through binding to active sites on enzymes or receptors, leading to alterations in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate
- Ethyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate
- Methyl (2R)-2-ethyl-2,3-dihydro-1H-indole-5-carboxylate
Uniqueness
Methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to its analogs . Its (2R) configuration and methyl ester group play crucial roles in its interaction with biological targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
methyl (2R)-2-methyl-2,3-dihydro-1H-indole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-5-9-6-8(11(13)14-2)3-4-10(9)12-7/h3-4,6-7,12H,5H2,1-2H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZHNGYHNZKLBW-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(N1)C=CC(=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.